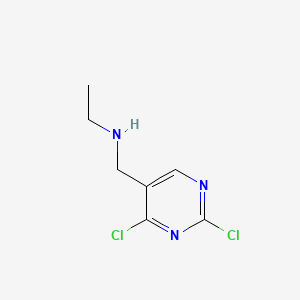

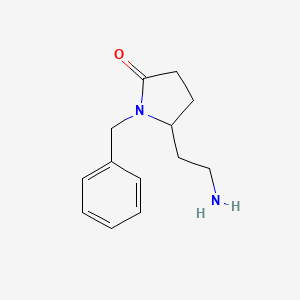

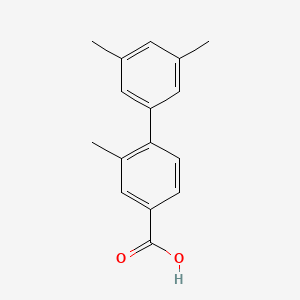

![molecular formula C13H11F6NO3 B572156 methyl N-{1-[3,5-bis(trifluoromethyl)phenyl]-1-oxopropan-2-yl}carbamate CAS No. 1363382-18-6](/img/structure/B572156.png)

methyl N-{1-[3,5-bis(trifluoromethyl)phenyl]-1-oxopropan-2-yl}carbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of compounds with similar structures has been reported. For instance, the synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives has been described in a study . Another study reported the high-efficient production of (S)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanol via a whole-cell catalyst in a deep-eutectic solvent-containing micro-aerobic medium system .Mechanism of Action

Target of Action

The compound, also known as Methyl (1-(3,5-bis(trifluoromethyl)phenyl)-1-oxopropan-2-yl)carbamate, is a derivative of (thio)urea . (Thio)urea derivatives are known to activate substrates and stabilize partially developing negative charges in transition states through explicit double hydrogen bonding . They play a crucial role in the development of H-bond organocatalysts .

Mode of Action

The compound interacts with its targets by activating substrates and subsequently stabilizing partially developing negative charges (e.g., oxyanions) in the transition states . This interaction is facilitated by explicit double hydrogen bonding .

Biochemical Pathways

The compound is involved in promoting organic transformations . It is used extensively in the development of H-bond organocatalysts

Result of Action

The compound’s action results in the activation of substrates and stabilization of partially developing negative charges in transition states . This leads to the promotion of organic transformations

Advantages and Limitations for Lab Experiments

Methyl N-{1-[3,5-bis(trifluoromethyl)phenyl]-1-oxopropan-2-yl}carbamate has several advantages for lab experiments. It is a potent inhibitor of acetylcholinesterase and butyrylcholinesterase, making it a useful tool for studying these enzymes. Additionally, it is stable and easy to handle, making it a convenient reagent for synthesis. However, it also has some limitations. It is toxic and can be hazardous to handle, requiring proper safety measures. Additionally, its effects on the body can be unpredictable, making it important to use appropriate dosages and controls.

Future Directions

For research include the development of new inhibitors and the exploration of its therapeutic potential.

Synthesis Methods

Methyl N-{1-[3,5-bis(trifluoromethyl)phenyl]-1-oxopropan-2-yl}carbamate can be synthesized using different methods. One of the most common methods is the reaction of 3,5-bis(trifluoromethyl)benzoyl chloride with methyl isocyanate. The reaction is carried out in the presence of a base such as triethylamine. The product is then purified using various techniques such as recrystallization or column chromatography.

Scientific Research Applications

Methyl N-{1-[3,5-bis(trifluoromethyl)phenyl]-1-oxopropan-2-yl}carbamate has been widely used in scientific research. It has been used as a tool to study the mechanism of action of various enzymes such as acetylcholinesterase and butyrylcholinesterase. It has also been used to study the interaction of drugs with these enzymes. Additionally, it has been used as a reagent to synthesize other compounds such as ureas and thioureas.

properties

IUPAC Name |

methyl N-[1-[3,5-bis(trifluoromethyl)phenyl]-1-oxopropan-2-yl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11F6NO3/c1-6(20-11(22)23-2)10(21)7-3-8(12(14,15)16)5-9(4-7)13(17,18)19/h3-6H,1-2H3,(H,20,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSTKSWLSLJXMJZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)NC(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11F6NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101124422 |

Source

|

| Record name | Carbamic acid, N-[2-[3,5-bis(trifluoromethyl)phenyl]-1-methyl-2-oxoethyl]-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101124422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

343.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1363382-18-6 |

Source

|

| Record name | Carbamic acid, N-[2-[3,5-bis(trifluoromethyl)phenyl]-1-methyl-2-oxoethyl]-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1363382-18-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbamic acid, N-[2-[3,5-bis(trifluoromethyl)phenyl]-1-methyl-2-oxoethyl]-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101124422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

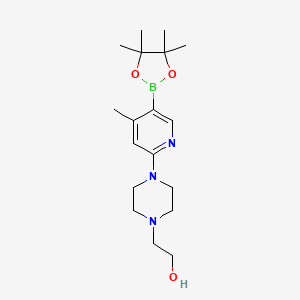

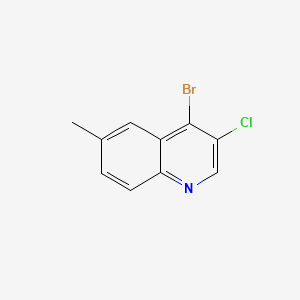

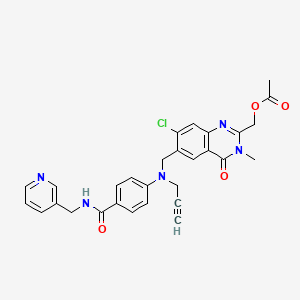

![4'-(Trifluoromethyl)-[1,1'-biphenyl]-3-amine hydrochloride](/img/structure/B572094.png)